N-((Dimethylamino)methyl)acrylamide
Overview
Description
N-((Dimethylamino)methyl)acrylamide is an organic compound with the molecular formula C6H12N2O. It is a derivative of acrylamide, where the amide nitrogen is substituted with a dimethylamino group. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable building block in synthetic chemistry and polymer science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-((Dimethylamino)methyl)acrylamide can be synthesized through several methods. One common approach involves the Mannich reaction, where formaldehyde, dimethylamine, and acrylamide are reacted together. This reaction typically occurs under mild conditions, with the temperature maintained around 0°C to prevent premature polymerization .
Another method involves the addition of acrylamides onto in situ generated methylene Schiff base salts. This process allows for the efficient synthesis of this compound in high yields .
Industrial Production Methods
Industrial production of this compound often involves the homogeneous radical polymerization of amine-containing monomers with lower alkyl (meth)acrylates in hydrocarbon solvents. This method ensures a high degree of control over the composition and properties of the resulting copolymers .
Chemical Reactions Analysis
Types of Reactions
N-((Dimethylamino)methyl)acrylamide undergoes various chemical reactions, including:
Polymerization: It readily participates in free radical polymerization, forming homopolymers and copolymers.
Substitution: It can react with nucleophiles in a Michael addition reaction due to its α, β-unsaturated carbonyl structure.
Common Reagents and Conditions
Radical Initiators: For polymerization reactions, radical initiators such as persulfates are commonly used.
Acids: Hydrolysis reactions often require the presence of acids like hydrochloric acid.
Nucleophiles: Michael addition reactions involve nucleophiles such as amines or thiols.
Major Products
Acrylic Acid and Dimethylamine: These are the major products of hydrolysis reactions.
Scientific Research Applications
N-((Dimethylamino)methyl)acrylamide has a wide range of applications in scientific research:
Polymer Science: It is used as a monomer in the synthesis of stimuli-responsive polymers with temperature and pH-responsive properties.
Drug Delivery: The compound is incorporated into amphiphilic block copolymers for targeted drug delivery systems.
Viscosity Modifiers: It is used in the formulation of dispersant viscosity modifiers for lubricating oils.
Biomedical Applications: The hydrolytic behavior of its functionalized polymers makes it suitable for applications in controlled drug release and gene delivery.
Mechanism of Action
The mechanism of action of N-((Dimethylamino)methyl)acrylamide primarily involves its reactivity as an acrylamide derivative. Its dimethylamino group enhances its nucleophilicity, allowing it to participate in various addition and substitution reactions. In polymerization, the compound forms radicals that propagate the polymer chain, leading to the formation of high molecular weight polymers .
Comparison with Similar Compounds
Similar Compounds
N-((Dimethylamino)ethyl)methacrylate: Similar in structure but with a methacrylate backbone, it also undergoes polymerization and hydrolysis reactions.
N-((Dimethylamino)propyl)methacrylamide: Another amine-containing monomer used in polymer science.
Uniqueness
N-((Dimethylamino)methyl)acrylamide is unique due to its dual functionality of temperature and pH-responsiveness, making it a valuable monomer for smart polymer applications . Its ability to form stable copolymers with various alkyl (meth)acrylates further enhances its versatility in industrial applications .
Properties
IUPAC Name |
N-[(dimethylamino)methyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-4-6(9)7-5-8(2)3/h4H,1,5H2,2-3H3,(H,7,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUWNHAYYDNAOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CNC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25765-48-4 | |
Details | Compound: 2-Propenamide, N-[(dimethylamino)methyl]-, homopolymer | |
Record name | 2-Propenamide, N-[(dimethylamino)methyl]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25765-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30180900 | |
Record name | N-((Dimethylamino)methyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2627-98-7 | |
Record name | N-(N,N-Dimethylaminomethyl)acrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2627-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((Dimethylamino)methyl)acrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((Dimethylamino)methyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(dimethylamino)methyl]acrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-((DIMETHYLAMINO)METHYL)ACRYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86TGY0BDJS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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